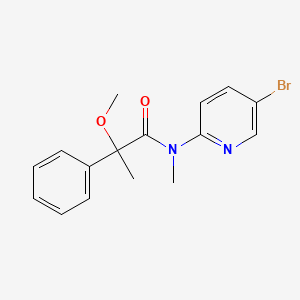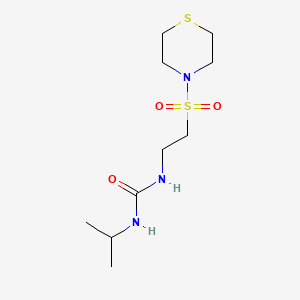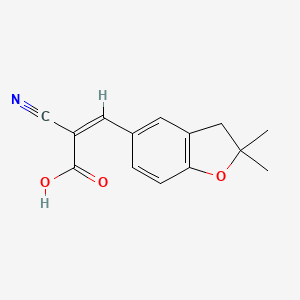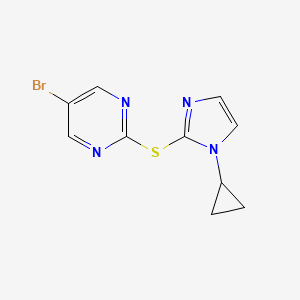![molecular formula C14H18N4O4S B7553866 5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)
5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPSPF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of MPSPF is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. MPSPF has also been shown to inhibit the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
MPSPF has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and inhibit angiogenesis. MPSPF has also been shown to have a protective effect on the cardiovascular system, reduce oxidative stress, and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
MPSPF has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity. MPSPF is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of MPSPF is that it is not readily available commercially, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on MPSPF. One area of research is the development of new synthetic methods for the compound. Another area of research is the identification of new therapeutic applications for MPSPF. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of MPSPF involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-methylpyrazole with formaldehyde to form 4-methyl-1-(hydroxymethyl)pyrazole. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form 1-(pyrrolidine-1-carbonyl)-4-methyl-1-(hydroxymethyl)pyrazole. The final step involves the reaction of the intermediate with furan-2-sulfonyl chloride to form MPSPF.
Wissenschaftliche Forschungsanwendungen
MPSPF has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MPSPF has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-[2-[(4-methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-7-16-17(8-10)9-11-3-2-6-18(11)14(19)12-4-5-13(22-12)23(15,20)21/h4-5,7-8,11H,2-3,6,9H2,1H3,(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWFLNIVKVNPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCN2C(=O)C3=CC=C(O3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)

